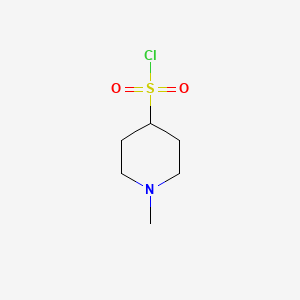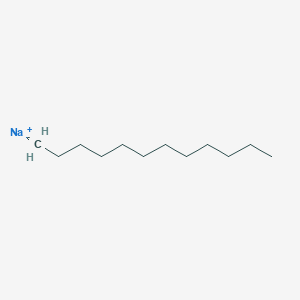
sodium;dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium dodecane can be synthesized through the sulfonation of n-dodecane. The process involves the oxidation of n-alkanes, followed by the separation and neutralization of the sulfonation products. Sulfur dioxide and oxygen are introduced into the sulfonation reactor, where they react with n-alkanes and water at a controlled temperature below 40°C .
Industrial Production Methods
In industrial settings, sodium dodecane is produced using a similar sulfonation process. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is then purified and dried to obtain the desired form, either as a powder or liquid .
Análisis De Reacciones Químicas
Types of Reactions
Sodium dodecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to the parent alkane.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: The parent alkane, dodecane.
Substitution: Various substituted dodecane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium dodecane has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the extraction and purification of proteins and nucleic acids.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent.
Industry: Widely used in the production of detergents, shampoos, and other personal care products
Mecanismo De Acción
The primary mechanism of action of sodium dodecane is its surfactant effect. It reduces the surface tension of water, allowing it to penetrate and emulsify oils and fats. This property makes it effective in cleaning and decontamination processes. The molecular targets include the hydrophobic and hydrophilic regions of molecules, which it interacts with to form micelles and emulsions .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecylbenzenesulfonate: Another anionic surfactant with similar properties but a different molecular structure.
Sodium lauryl ether sulfate: A related compound with additional ethoxy groups, providing different solubility and foaming characteristics
Uniqueness
Sodium dodecane is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant. Its stability and low production cost also contribute to its widespread use in various applications .
Propiedades
Número CAS |
2180-70-3 |
|---|---|
Fórmula molecular |
C12H25Na |
Peso molecular |
192.32 g/mol |
Nombre IUPAC |
sodium;dodecane |
InChI |
InChI=1S/C12H25.Na/c1-3-5-7-9-11-12-10-8-6-4-2;/h1,3-12H2,2H3;/q-1;+1 |
Clave InChI |
BRPNNYXZQLLLSN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC[CH2-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


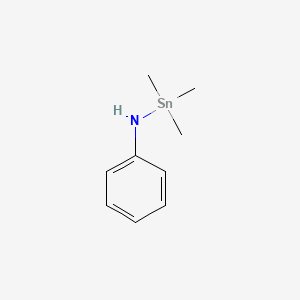
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
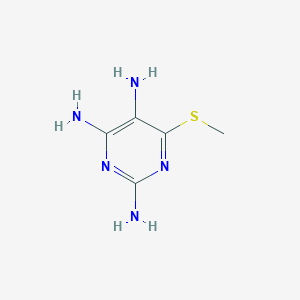
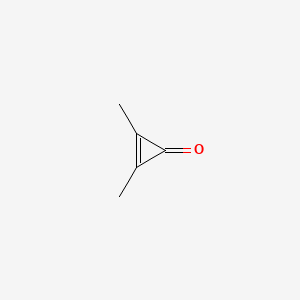
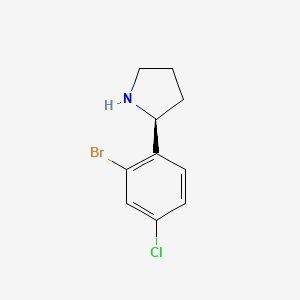
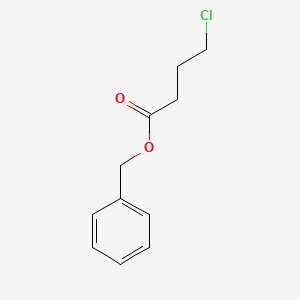

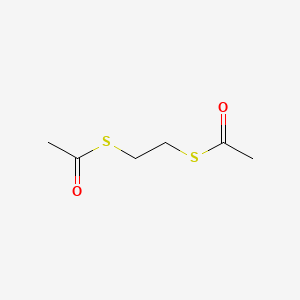
![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
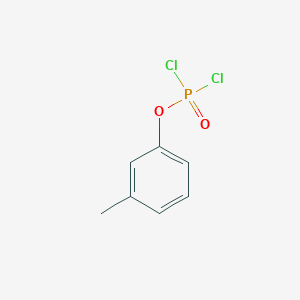
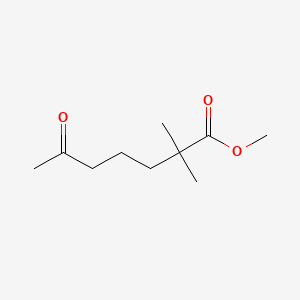
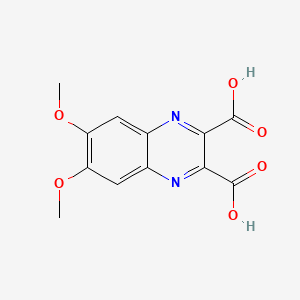
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)
